4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine
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Overview
Description
4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine involves the inhibition of GABA transaminase, an enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine increases the levels of GABA in the brain, which can have a calming and anticonvulsant effect.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels in the brain, 4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine has been shown to have other biochemical and physiological effects. For example, 4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine has been shown to increase the expression of certain genes involved in GABA synthesis and transport. It has also been shown to increase the activity of certain GABA receptors in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine in lab experiments is its potency and selectivity for GABA transaminase. This allows researchers to study the effects of GABA inhibition specifically, without affecting other neurotransmitters or enzymes. One limitation of using 4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine is its potential toxicity at high doses, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. For example, 4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine may have potential as an anticonvulsant or anxiolytic agent. Another area of interest is the development of new and more potent GABA transaminase inhibitors, which could have even greater therapeutic potential. Finally, further research is needed to fully understand the biochemical and physiological effects of 4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine, and how these effects may be harnessed for therapeutic purposes.
Synthesis Methods
The synthesis of 4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine involves several steps, including the reaction of 2,3-difluorobenzylamine with cyclopentanone to form a key intermediate, which is then reacted with pyrrolidine and piperidine to yield the final product. The synthesis process has been optimized to produce high yields of pure 4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine.
Scientific Research Applications
4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In preclinical studies, 4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine has been shown to increase levels of GABA in the brain, which can have a calming and anticonvulsant effect.
properties
IUPAC Name |
cyclopentyl-[3-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F2N2O/c23-20-7-3-6-19(21(20)24)14-25-11-8-16(9-12-25)18-10-13-26(15-18)22(27)17-4-1-2-5-17/h3,6-7,16-18H,1-2,4-5,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQLFZWHTMIDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)C3CCN(CC3)CC4=C(C(=CC=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(Cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine |
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